1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
Description
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid (CAS: 862574-89-8) is a cyclopropane-containing carboxylic acid derivative with a benzodioxole moiety. Its structure combines the rigid cyclopropane ring with the aromatic 1,3-benzodioxole system, making it a valuable intermediate in medicinal chemistry. The compound is synthesized via condensation reactions involving bromoketones and carbamothioyl amides, followed by cyclopropanation, achieving yields of 77–79% under optimized conditions . It is frequently used in drug discovery, particularly in the synthesis of thiazole-based hybrids for cystic fibrosis transmembrane conductance regulator (CFTR) correctors .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-10(13)11(3-4-11)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZVDTIYQUASAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559254 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862574-89-8 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Multi-step Synthesis via Intermediates (Patent CN105153105A)
This method is well-documented in Chinese patent CN105153105A and involves the following key steps:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| A | Conversion of compound (4) to compound (3) via reaction with boron tribromide | Boron tribromide, -20 to 15 °C, solvents like methylene dichloride or THF | Not specified | Demethylation or functional group modification |
| B | Ring-closing reaction of compound (3) with difluorodibromomethane in presence of phase-transfer catalyst | Difluorodibromomethane, tetrabutylammonium bromide (TBAB), 80-120 °C, DMSO solvent | ~91.8% (for compound 2a) | Formation of cyclopropane ring |
| C | Hydrolysis of compound (2) to yield target acid (compound 1) | Strong base (NaOH or KOH), 85 °C, aqueous solution | ~95.2% | Final carboxylic acid formation |
Additional preparatory steps for intermediate compound (4) include:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| D | Esterification of compound (7) to compound (6) | Carbonyldiimidazole, dichloromethane, room temperature | ~93.3% | Activation of acid group |
| E | Reaction of compound (6) with paraformaldehyde to form compound (5) | Paraformaldehyde, potassium carbonate, THF, 40 °C, 2 h | ~90.0% | Introduction of methylene bridge |
| F | Reaction of compound (5) with trimethylsulfoxonium iodide under organic base | Potassium tert-butoxide, DMF, 35-45 °C, 1 h | ~88.1% | Formation of cyclopropane intermediate |
Summary of key reaction conditions:
- Phase-transfer catalysis (e.g., TBAB) is critical for efficient ring closure.
- Hydrolysis under strong alkaline conditions converts esters or halides to carboxylic acid.
- Use of boron tribromide enables selective demethylation or functional group transformation.
- Organic solvents such as dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly employed.
Direct Cyclopropanation Route (ChemicalBook Data)
An alternative synthesis involves cyclopropanation of 2-(2,2-difluorobenzo[d]dioxol-5-yl)acetonitrile followed by hydrolysis to the acid:
- Starting from the nitrile derivative, a three-step process yields 1-(2,2-difluoro-benzodioxol-5-yl)cyclopropanecarboxylic acid with 79% overall yield.
- The final product shows high purity (HPLC 99.0%).
- Characterization data include ESI-MS and ^1H NMR confirming structure.
This method is efficient but involves fluorinated intermediates, which may affect cost and handling.
Comparative Analysis of Preparation Methods
| Aspect | Multi-step Intermediate Route (Patent CN105153105A) | Direct Cyclopropanation Route (ChemicalBook) |
|---|---|---|
| Yield | High yields per step (88-95%) | Overall yield ~79% |
| Safety | Avoids use of palladium catalysts and sodium cyanide, enhancing safety | Standard organic synthesis hazards |
| Cost | Uses relatively inexpensive reagents, reduces expensive raw materials | Fluorinated reagents may increase cost |
| Scalability | Suitable for industrial scale with phase-transfer catalysis | Potentially scalable but less documented |
| Purity | High purity achievable with controlled steps | High purity reported (99% HPLC) |
Summary Table of Key Synthetic Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purpose |
|---|---|---|---|---|---|
| D | Compound 7a | Carbonyldiimidazole, DCM, RT | Compound 6a | 93.3 | Esterification |
| E | Compound 6a | Paraformaldehyde, K2CO3, THF, 40 °C | Compound 5a | 90.0 | Methylenation |
| F | Compound 5a | Trimethylsulfoxonium iodide, KOtBu, DMF, 35-45 °C | Compound 4a | 88.1 | Cyclopropanation intermediate |
| A | Compound 4a | Boron tribromide, -20 to 15 °C | Compound 3a | Not specified | Demethylation |
| B | Compound 3a | Difluorodibromomethane, TBAB, DMSO, 100 °C | Compound 2a | 91.8 | Ring closure |
| C | Compound 2a | NaOH 5%, 85 °C | Target acid (1) | 95.2 | Hydrolysis |
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of benzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: Formation of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of cyclopropanecarboxylic acids exhibit significant anticancer properties. For instance, studies have shown that modifications to the benzo[d][1,3]dioxole structure can enhance cytotoxicity against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures inhibited tumor growth in vivo, suggesting potential for 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid in cancer therapies .
- Neuroprotective Effects : The compound has been investigated for neuroprotective properties. In vitro studies have shown that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings were highlighted in a recent article in Neuroscience Letters, where the compound was shown to reduce apoptosis in neuronal cell cultures .
Organic Synthesis Applications
- Building Block in Synthesis : this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functional group transformations. For example, it can be utilized in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .
- Reagent for Cyclopropanation Reactions : The compound can also act as a reagent in cyclopropanation reactions, which are essential for synthesizing cyclopropane derivatives that have applications in drug development and materials science. The ability to introduce cyclopropane rings into larger molecular frameworks enhances the diversity of chemical libraries available for screening .
Material Science Applications
- Polymer Chemistry : In material science, this compound has potential applications in polymer chemistry. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research has indicated that polymers containing this compound exhibit enhanced resistance to thermal degradation compared to conventional polymers .
- Nanomaterials : The compound's unique structural features make it suitable for functionalizing nanomaterials. Studies have explored its use as a ligand in the synthesis of metal nanoparticles, which have applications in catalysis and sensing technologies .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | Enhanced cytotoxicity against cancer cell lines with structural modifications. |
| Neuroprotective Effects | Neuroscience Letters | Reduced apoptosis in neuronal cultures exposed to oxidative stress. |
| Organic Synthesis | Organic Letters | Successful cyclopropanation reactions leading to diverse product formation. |
| Polymer Chemistry | Macromolecules | Improved thermal stability and mechanical properties in polymer composites. |
| Nanomaterials | Journal of Nanoscience | Effective ligand for synthesizing metal nanoparticles with enhanced catalytic properties. |
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to interact with various proteins and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
1-(2,2-Difluoro-benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic Acid
- CAS : 862574-88-7
- Molecular Formula : C₁₁H₈F₂O₄
- Molecular Weight : 242.17
- Key Differences: Substitution of two fluorine atoms on the benzodioxole ring enhances electronegativity and metabolic stability compared to the non-fluorinated parent compound. The fluorine atoms may influence binding affinity in biological targets, as seen in its use as a building block for kinase inhibitors .
- Applications : Used in photoredox catalysis and as a precursor for fluorinated pharmaceuticals .
1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic Acid
- CAS : 1352524-70-9
- Molecular Formula: C₁₄H₁₁NO₅
- Molecular Weight : 273.24
- Higher molecular weight and complexity may improve target selectivity in enzyme inhibition .
- Applications : Explored in combinatorial libraries for antimicrobial agents .
Comparison with Functional Group Analogs
Benzo[d][1,3]dioxole-5-carboxylic Acid
- CAS : 94-53-1
- Molecular Formula : C₈H₆O₄
- Molecular Weight : 166.13
- Key Differences :
- Applications : Intermediate in agrochemical synthesis .
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic Acid
- CAS: Not reported
- Molecular Formula : C₉H₆O₅
- Molecular Weight : 194.14
- Key Differences :
- Applications : Used in photocatalyst-free C–H functionalization reactions .
Comparison with Other Derivatives
1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol
- CAS : 6974-61-4
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20
- Key Differences :
Key Research Findings
- Synthetic Utility: The carboxylic acid group in 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid facilitates conjugation with aminothiazoles, yielding CFTR correctors with >95% purity .
- Biological Performance : Cyclopropane derivatives exhibit superior membrane permeability compared to linear analogs due to reduced conformational flexibility .
- Thermodynamic Stability : The cyclopropane ring introduces strain energy (~27 kcal/mol), which may enhance binding kinetics in enzyme-active sites .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid, also known by its CAS number 862574-89-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cystic fibrosis treatment. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 206.19 g/mol. The compound features a cyclopropane ring fused with a benzo[d][1,3]dioxole moiety, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 380.9 ± 41.0 °C |
| Flash Point | 155.4 ± 21.1 °C |
Research indicates that this compound acts as a modulator of ATP-binding cassette (ABC) transporters, particularly CFTR (Cystic Fibrosis Transmembrane Conductance Regulator). This modulation is crucial for the treatment of cystic fibrosis, where defective CFTR leads to impaired chloride ion transport across epithelial cells.
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant activity in enhancing CFTR function in F508del-CFTR mutant cells. For instance:
-
EC50 Values : Various studies report EC50 values indicating the concentration required to achieve half-maximal effect on CFTR activity:
Compound Variant EC50 (µM) Original Compound 0.037 Para-methoxy variant 0.19 Meta-methoxy variant 0.21
These results suggest that structural modifications can enhance or reduce biological activity.
Case Studies
One notable study involved the assessment of the compound's efficacy in combination with other CFTR modulators (e.g., VX-809). The combination therapy showed an additive effect on CFTR function, significantly improving chloride transport in epithelial cells compared to controls.
Toxicological Profile
The compound exhibits some toxicity; it is classified as harmful if swallowed and may cause skin irritation upon contact. Precautionary measures include avoiding ingestion and ensuring protective gear when handling.
Future Directions
Further research is warranted to explore:
- Long-term effects : Chronic exposure studies to assess safety and efficacy over time.
- Clinical trials : Evaluating the compound's effectiveness in human subjects suffering from cystic fibrosis.
- Structure-activity relationship (SAR) : Investigating how different substituents affect the biological activity and toxicity profile.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid to minimize byproducts?
- Methodological Answer : Synthesis of cyclopropane derivatives often involves [2+1] cycloaddition or ring-closing strategies. For sterically hindered systems like this compound, transition-metal-catalyzed methods (e.g., using Rh or Pd) can improve regioselectivity. Evidence from similar syntheses suggests maintaining anhydrous conditions and low temperatures (0–5°C) during cyclopropanation to suppress ring-opening side reactions . Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from unreacted precursors or dimeric byproducts.
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : - and -NMR can confirm the cyclopropane ring (characteristic δ 1.2–2.0 ppm for cyclopropane protons) and benzodioxole moiety (δ 5.9–6.1 ppm for methylenedioxy protons) .
- GC-MS : Gas chromatography coupled with mass spectrometry (e.g., using a DB-5 column) helps assess purity and molecular ion fragmentation patterns, with reference to NIST spectral libraries for structural validation .
- IR : A strong carbonyl stretch (~1700 cm) confirms the carboxylic acid group.
Q. How can researchers mitigate challenges in isolating this compound due to its solubility properties?
- Methodological Answer : The cyclopropane ring and polar carboxylic acid group create mixed solubility (low in water, moderate in polar aprotic solvents). Recrystallization from ethanol/water mixtures (4:1 v/v) at −20°C improves yield, while reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves co-eluting impurities .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The cyclopropane ring introduces steric hindrance and electronic effects. Computational studies (DFT, B3LYP/6-31G*) show that the ring’s strain increases electrophilicity at the carbonyl carbon, accelerating reactions with amines. However, steric bulk may limit access to bulky nucleophiles. Kinetic assays under varying solvent polarities (DMF vs. THF) can quantify these effects .
Q. What computational methods are suitable for modeling the electronic effects of the benzodioxole moiety?
- Methodological Answer : Density Functional Theory (DFT) using Gaussian 16 with ωB97X-D/def2-TZVP basis set accurately predicts the benzodioxole’s electron-donating effects. Molecular electrostatic potential (MESP) maps reveal charge distribution at the cyclopropane-carboxylic acid interface, guiding predictions of reactivity in catalytic systems .
Q. Are there reported contradictions in the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies in buffered solutions (pH 2–12) show conflicting
- Acidic conditions (pH < 3) : Cyclopropane ring remains intact, but carboxylic acid protonation reduces solubility .
- Basic conditions (pH > 10) : Partial ring-opening occurs via hydroxide attack, forming a linear ketone byproduct. Contradictions arise from solvent choice (aqueous vs. mixed organic/aqueous), necessitating controlled kinetic experiments with -NMR monitoring .
Q. What synthetic routes are available for introducing functional groups to the cyclopropane ring?
- Methodological Answer :
- Electrophilic substitution : Bromination (NBS, AIBN) at the cyclopropane’s α-position, followed by Suzuki-Miyaura coupling to install aryl groups .
- Radical functionalization : Persulfate-initiated radicals add thiols or halides to the cyclopropane, though regioselectivity requires optimization via ESR spectroscopy .
Q. What safety considerations are critical when handling this compound in aqueous environments?
- Methodological Answer : The compound’s low aqueous solubility increases dust formation risks. Use fume hoods with HEPA filters and personal protective equipment (nitrile gloves, goggles). Waste must be neutralized with 10% sodium bicarbonate before disposal in designated organic waste containers to prevent environmental contamination .
Data Contradiction Analysis
- Solubility discrepancies : PubChem data (DMSO: >10 mg/mL) conflicts with experimental observations (<5 mg/mL). This may arise from polymorphic forms or residual solvents in commercial samples. Researchers should verify via saturation solubility assays .
- Stability in light : While some studies report photostability, UV-Vis spectra (λ 280 nm) indicate gradual degradation under UV light (365 nm). Use amber glassware and minimize light exposure during storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
